molecular formula C8H7F5N2O2 B14067017 1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)hydrazine

1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)hydrazine

Cat. No.: B14067017
M. Wt: 258.15 g/mol
InChI Key: PVHPLLHOJWKWIN-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)hydrazine is a chemical compound with the molecular formula C8H7F5N2O2 and a molecular weight of 258.15 g/mol . This compound is characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a phenyl ring, along with a hydrazine moiety. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)hydrazine typically involves the introduction of difluoromethoxy and trifluoromethoxy groups onto a phenyl ring, followed by the attachment of a hydrazine group. One common synthetic route involves the reaction of a suitable phenol derivative with difluoromethyl ether and trifluoromethyl ether under specific conditions to introduce the desired substituents. The resulting intermediate is then reacted with hydrazine to form the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts, controlled reaction conditions, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)hydrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The presence of difluoromethoxy and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various targets. The hydrazine moiety can participate in redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways .

Comparison with Similar Compounds

1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)hydrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H7F5N2O2

Molecular Weight

258.15 g/mol

IUPAC Name

[3-(difluoromethoxy)-4-(trifluoromethoxy)phenyl]hydrazine

InChI

InChI=1S/C8H7F5N2O2/c9-7(10)16-6-3-4(15-14)1-2-5(6)17-8(11,12)13/h1-3,7,15H,14H2

InChI Key

PVHPLLHOJWKWIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)OC(F)F)OC(F)(F)F

Origin of Product

United States

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